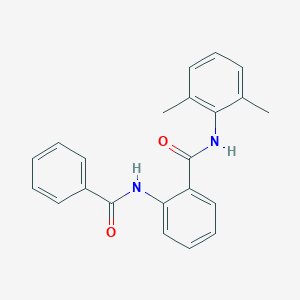
2-benzamido-N-(2,6-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzamido-N-(2,6-dimethylphenyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a dimethylphenyl group attached to a benzamide core. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form an intermediate, which is then reacted with benzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,6-dimethylaniline reacts with benzoyl chloride in the presence of triethylamine to form N-(2,6-dimethylphenyl)benzamide.
Step 2: The intermediate N-(2,6-dimethylphenyl)benzamide is then reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-benzamido-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoylamino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoylamino and dimethylphenyl groups.
Reduction: Reduced forms of the benzoylamino group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-benzamido-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of 2-benzamido-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzoylamino)-N-(2,6-dichlorophenyl)benzamide: An analog with similar structural features but with chlorine atoms instead of methyl groups. It exhibits different chemical and biological properties due to the presence of chlorine.
N-(2,6-dimethylphenyl)benzamide: A simpler analog lacking the benzoylamino group, used for comparison in studies to understand the impact of the benzoylamino group on the compound’s properties.
Uniqueness
2-benzamido-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of both benzoylamino and dimethylphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4g/mol |
Nombre IUPAC |
2-benzamido-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-8-10-16(2)20(15)24-22(26)18-13-6-7-14-19(18)23-21(25)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
OWCCHUCPNAKZOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504694.png)
![Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B504695.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504696.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504697.png)
![Methyl 3-[(3-butoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504698.png)

![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B504700.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide](/img/structure/B504701.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide](/img/structure/B504702.png)
![2-(2-chlorophenoxy)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B504704.png)
![2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B504706.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B504711.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-propoxybenzamide](/img/structure/B504715.png)
